[1,1'-Bi(cyclohexan)]-1-amine
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Overview
Description
[1,1’-Bi(cyclohexan)]-1-amine is an organic compound with the molecular formula C12H23N It is a bicyclic amine, which means it contains two cyclohexane rings connected by a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexan)]-1-amine typically involves the reaction of cyclohexylamine with cyclohexanone under specific conditions. One common method is the reductive amination of cyclohexanone using cyclohexylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of [1,1’-Bi(cyclohexan)]-1-amine can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of high-pressure reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexan)]-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amines or hydrocarbons .
Scientific Research Applications
[1,1’-Bi(cyclohexan)]-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclohexan)]-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a single cyclohexane ring.
Cyclohexanone: A ketone with a single cyclohexane ring.
Bicyclo[2.1.1]hexane: A bicyclic compound with a different ring structure
Uniqueness
[1,1’-Bi(cyclohexan)]-1-amine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-cyclohexylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h11H,1-10,13H2 |
InChI Key |
SHCFCJUJGBRSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)N |
Origin of Product |
United States |
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